Cas no 143159-04-0 (6,7-Dimethoxy-2-methylquinoxaline)

6,7-Dimethoxy-2-methylquinoxaline is a heterocyclic organic compound featuring a quinoxaline core substituted with methoxy groups at the 6 and 7 positions and a methyl group at the 2 position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dimethoxy substitutions enhance solubility and reactivity, facilitating further functionalization. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to modulate intermolecular interactions. High purity and stability under standard conditions ensure consistent performance in research and industrial applications.
6,7-Dimethoxy-2-methylquinoxaline structure
143159-04-0 structure
Product name:6,7-Dimethoxy-2-methylquinoxaline
CAS No:143159-04-0
MF:C11H12N2O2
MW:204.225182533264
CID:159223
PubChem ID:132541

6,7-Dimethoxy-2-methylquinoxaline Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline,6,7-dimethoxy-2-methyl-
    • 6,7-dimethoxy-2-methylquinoxaline
    • 6,7-Dmomq
    • BGWJSTZPSPZPFY-UHFFFAOYSA-N
    • 143159-04-0
    • SCHEMBL1401366
    • 2-Methyl-6,7-dimethoxyquinoxaline
    • DTXSID90162328
    • 6,7-Dimethoxy-2-methyl-chinoxalin
    • 2-Methyl-6, 7-dimethoxyquinoxaline
    • Quinoxaline, 6,7-dimethoxy-2-methyl-
    • DTXCID9084819
    • DB-333312
    • 6,7-Dimethoxy-2-methylquinoxaline
    • Inchi: InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
    • InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
    • SMILES: COC1=C(OC)C=C2C(N=CC(C)=N2)=C1

Computed Properties

  • Exact Mass: 204.08996
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • PSA: 44.24

6,7-Dimethoxy-2-methylquinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM221944-10g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
10g
$779 2021-08-04
Alichem
A449038835-5g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
5g
663.30 USD 2021-06-15
Chemenu
CM221944-1g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
1g
$*** 2023-03-30
TRC
D460690-10mg
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0
10mg
$ 184.00 2023-09-07
Chemenu
CM221944-25g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
25g
$1246 2021-08-04
Alichem
A449038835-25g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
25g
1,704.48 USD 2021-06-15
Alichem
A449038835-10g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
10g
1,115.55 USD 2021-06-15
TRC
D460690-100mg
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0
100mg
$ 1455.00 2023-09-07
Chemenu
CM221944-5g
6,7-Dimethoxy-2-methylquinoxaline
143159-04-0 97%
5g
$520 2021-08-04

6,7-Dimethoxy-2-methylquinoxaline Related Literature

Additional information on 6,7-Dimethoxy-2-methylquinoxaline

Comprehensive Analysis of 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0): Properties, Applications, and Research Insights

6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of quinoxaline, this compound exhibits a dimethoxy-substituted aromatic ring coupled with a methyl group, which enhances its reactivity and binding affinity in biological systems. Researchers are increasingly exploring its potential as a key intermediate in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

In recent years, the demand for high-purity 6,7-Dimethoxy-2-methylquinoxaline has surged, driven by its applications in organic synthesis and material science. A trending topic in scientific forums revolves around its role in developing fluorescent probes for cellular imaging, a hotspot aligned with advancements in bioimaging technologies. Users frequently search for "synthesis methods for 143159-04-0" or "6,7-Dimethoxy-2-methylquinoxaline solubility," reflecting practical concerns in laboratory workflows.

The compound’s physicochemical properties—such as a molecular weight of 204.23 g/mol and a logP value indicative of moderate lipophilicity—make it suitable for cross-disciplinary applications. For instance, its stability under acidic conditions has been leveraged in designing pH-sensitive drug delivery systems, a niche yet growing area in nanomedicine. SEO-optimized queries like "143159-04-0 NMR spectrum" or "quinoxaline derivatives in catalysis" highlight user interest in analytical data and catalytic utility.

From a synthetic chemistry perspective, 6,7-Dimethoxy-2-methylquinoxaline serves as a precursor for complex heterocycles, with recent studies focusing on its cyclization reactions to yield fused polycyclic compounds. This aligns with the broader trend of "green chemistry," where researchers seek solvent-free or energy-efficient routes to synthesize such intermediates. Notably, patents involving this compound often cite its utility in crop protection agents, addressing global concerns about sustainable agriculture.

Quality control remains a critical discussion point, as evidenced by searches for "CAS 143159-04-0 HPLC analysis." Reputable suppliers emphasize ≥98% purity standards, ensuring consistency for high-throughput screening in drug development. Furthermore, the compound’s spectral data (IR, MS, and 13C NMR) are frequently requested, underscoring its importance in structural validation workflows.

In conclusion, 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0) exemplifies the intersection of fundamental research and applied science. Its versatility—from medicinal chemistry to advanced materials—positions it as a compound of enduring relevance. Future studies may explore its electrochemical properties or bioconjugation techniques, areas ripe for innovation and aligned with user-driven inquiries in academic and industrial settings.

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